![molecular formula C10H10N2O B506092 2-Ethylquinazolin-4(1H)-one CAS No. 3137-64-2](/img/structure/B506092.png)
2-Ethylquinazolin-4(1H)-one
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Description
2-Ethylquinazolin-4(1H)-one is a derivative of Quinazoline . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of quinazoline derivatives has been reported in various studies . For instance, novel methylsulfonyl indole-benzimidazole derivatives have been synthesized upon substitution of respectively the first (R1) and fifth (R2) positions of benzimidazole and indole groups .Molecular Structure Analysis
The molecular structure of 2-Ethylquinazolin-4(1H)-one is similar to that of Quinazoline, with the addition of an ethyl group. The structure-activity relationships of similar compounds have been studied via 1H NMR, 13C NMR, mass spectral and in silico docking analyses .Scientific Research Applications
Anticancer Activity
2-Ethylquinazolin-4(1H)-one and its derivatives have been studied for their anticancer properties . They have shown substantial affinity levels towards estrogen receptors (ERα), which suggests potential estrogen receptor modulatory actions . This makes them promising candidates for cancer therapy protocols .
Synthesis of Dihydroquinazolinones and Quinazolinones
This compound has been used in the synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones . These synthesized compounds have been realized using graphene oxide nanosheets in an aqueous medium at room temperature .
Drug Discovery and Optimization
Quinazoline and quinazolinone derivatives, including 2-Ethylquinazolin-4(1H)-one, have received significant attention due to their distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Antibacterial Activity
Quinazolinones, including 2-Ethylquinazolin-4(1H)-one, have shown promising antimicrobial properties . They have been investigated as potential novel antibiotics to treat drug-resistant bacterial strains .
Anti-Inflammatory Activity
Quinazolinones have been studied for their anti-inflammatory properties . This makes 2-Ethylquinazolin-4(1H)-one a potential candidate for the development of new anti-inflammatory drugs .
Anticonvulsant Activity
Quinazolinones have also been investigated for their anticonvulsant activities . This suggests that 2-Ethylquinazolin-4(1H)-one could be used in the development of new anticonvulsant drugs .
properties
IUPAC Name |
2-ethyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUANCFNZZLKBOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953410 |
Source
|
Record name | 2-Ethylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylquinazolin-4(1H)-one | |
CAS RN |
3137-64-2 |
Source
|
Record name | 2-Ethylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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